2-acetamido-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(methylthio)butanamide
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Description
2-acetamido-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(methylthio)butanamide is a useful research compound. Its molecular formula is C15H22N6O3S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Research on heterocyclic compounds similar to "2-acetamido-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(methylthio)butanamide" emphasizes the synthesis of various heterocycles with potential medicinal properties. For instance, the synthesis of innovative heterocycles incorporating a thiadiazole moiety has shown insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Such studies suggest the potential for developing pest control agents from structurally complex heterocycles.
Antimicrobial and Antifungal Properties
Research on pyrazole, pyrazolopyrimidine, and triazolopyrimidine derivatives has explored their antimicrobial and antifungal activities. These studies indicate that compounds with similar structural features may exhibit promising antimicrobial properties (Abunada et al., 2008). The exploration of these properties highlights the compound's potential use in developing new antimicrobial agents to combat resistant bacterial and fungal strains.
Antitumor Activities
The synthesis of pyridotriazolopyrimidines and their evaluation as antitumor agents represents another significant area of application. These compounds have been tested against cancer cell lines, revealing some derivatives with promising activity (Abdallah et al., 2017). This indicates the potential for "this compound" and related compounds in cancer research and therapy.
Properties
IUPAC Name |
2-acetamido-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-methylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3S/c1-4-24-14-6-5-12-18-19-13(21(12)20-14)9-16-15(23)11(7-8-25-3)17-10(2)22/h5-6,11H,4,7-9H2,1-3H3,(H,16,23)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWVLUZKAIKAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C(CCSC)NC(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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